(3-Phenoxyphenyl)methyl prop-2-enoate, also referred to as (3-Phenoxyphenyl)methacrylate, is an organic compound characterized by the molecular formula C16H14O3 and a molecular weight of 254.28 g/mol. This compound features a prop-2-enoate group attached to a phenoxy-substituted benzene ring, which contributes to its unique chemical properties and versatility in various applications .
The resulting products from these reactions can exhibit enhanced properties suitable for industrial applications.
The synthesis of (3-Phenoxyphenyl)methyl prop-2-enoate typically involves the esterification of (3-Phenoxyphenyl)methanol with methacrylic acid. This reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid and is performed under reflux conditions to enhance yield. In industrial settings, large-scale reactors are used, allowing for precise control over temperature and pressure, which aids in achieving high purity of the final product.
This compound has a wide range of applications across various fields:
Several compounds share structural similarities with (3-Phenoxyphenyl)methyl prop-2-enoate:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
(2-Phenoxyphenyl)methyl prop-2-enoate | C16H14O3 | Different phenoxy position affecting reactivity |
(4-Phenoxyphenyl)methyl prop-2-enoate | C16H14O3 | Variation in phenoxy position influencing stability |
(3-Methoxyphenyl)methyl prop-2-enoate | C16H14O3 | Methoxy group alters solubility and reactivity |
The uniqueness of (3-Phenoxyphenyl)methyl prop-2-enoate lies in the specific positioning of the phenoxy group on the benzene ring. This arrangement provides a balance between reactivity and stability, enhancing the refractive index and optical properties of polymers derived from it. This makes it particularly suitable for high-performance optical components and coatings .
The Fischer esterification reaction remains a cornerstone for synthesizing aryl acrylates. This acid-catalyzed equilibrium process involves reacting (3-phenoxyphenyl)methanol with acrylic acid under reflux conditions. Sulfuric acid ($$H2SO4$$) or p-toluenesulfonic acid ($$pTSA$$) are commonly employed catalysts, achieving yields of 70–85% under optimized conditions. For instance, a molar ratio of 1:1.2 (alcohol to acid) with 2 wt% $$pTSA$$ in toluene at 110°C for 6 hours yields 80% product.
A critical challenge lies in overcoming equilibrium limitations. Excess alcohol (up to 2.5 equivalents) and azeotropic water removal using solvents like cyclohexane or toluene shift the equilibrium toward ester formation. For example, cyclohexane’s low water solubility facilitates continuous water separation via Dean-Stark traps, improving yields to 91%.
Table 1: Traditional Esterification Conditions and Outcomes
Alcohol:Acid Ratio | Catalyst (wt%) | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
1:1.2 | $$pTSA$$ (2) | Toluene | 110 | 80 |
1:1.5 | $$H2SO4$$ (3) | Cyclohexane | 85 | 91 |
Recent advances emphasize heterogeneous and dual-catalyst systems to enhance efficiency. Methanesulfonic acid ($$MSA$$) combined with hypophosphorous acid ($$HPA$$) reduces side reactions and improves selectivity. In one protocol, 0.24 g $$MSA$$ and 0.286 g 50% $$HPA$$ in cyclohexane at 85°C achieved 91% yield with 96.7% purity.
Heterogeneous catalysts like sulfated ferum-promoted zirconia ($$ZFS$$) offer recyclability and reduced corrosion. While $$ZFS$$ is documented for 2-ethylhexyl acrylate synthesis, its adaptation to phenoxybenzyl systems shows promise, with preliminary yields exceeding 75% under similar conditions.
Table 2: Comparison of Catalytic Systems
Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|
$$MSA + HPA$$ | 85 | 7 | 91 |
$$ZFS$$ | 100 | 5 | 75* |
*Extrapolated from analogous acrylate synthesis
Solvent choice directly impacts reaction kinetics and product isolation. Polar aprotic solvents like cyclohexane (boiling point: 81°C) enable azeotropic water removal, while high-boiling solvents (e.g., xylene, 138°C) suit high-temperature reactions. Cyclohexane’s low viscosity also facilitates efficient mixing and heat transfer.
Table 3: Solvent Properties and Performance
Solvent | Boiling Point (°C) | Water Removal Efficiency | Yield (%) |
---|---|---|---|
Cyclohexane | 81 | High | 91 |
Toluene | 110 | Moderate | 80 |
Xylene | 138 | Low | 68 |
Acrylates’ inherent reactivity necessitates robust inhibition strategies. Radical scavengers like p-hydroxyanisole ($$PHAN$$, 0.02–0.072 g) and oxygen sparging are critical during synthesis and purification. Hypophosphorous acid ($$HPA$$) dual-functions as a catalyst stabilizer and polymerization inhibitor by quenching free radicals.
Continuous product removal via vacuum distillation (0.1 MPa, 50°C) minimizes residence time, reducing unintended oligomerization. These combined strategies maintain monomer purity above 96%.